Ethyl 7-iodoquinoline-3-carboxylate Ethyl 7-iodoquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20382461
InChI: InChI=1S/C12H10INO2/c1-2-16-12(15)9-5-8-3-4-10(13)6-11(8)14-7-9/h3-7H,2H2,1H3
SMILES:
Molecular Formula: C12H10INO2
Molecular Weight: 327.12 g/mol

Ethyl 7-iodoquinoline-3-carboxylate

CAS No.:

Cat. No.: VC20382461

Molecular Formula: C12H10INO2

Molecular Weight: 327.12 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 7-iodoquinoline-3-carboxylate -

Specification

Molecular Formula C12H10INO2
Molecular Weight 327.12 g/mol
IUPAC Name ethyl 7-iodoquinoline-3-carboxylate
Standard InChI InChI=1S/C12H10INO2/c1-2-16-12(15)9-5-8-3-4-10(13)6-11(8)14-7-9/h3-7H,2H2,1H3
Standard InChI Key BNNSUVOHFMXGLS-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN=C2C=C(C=CC2=C1)I

Introduction

Chemical Identity and Structural Properties

Molecular Formula and Basic Data

Ethyl 7-iodoquinoline-3-carboxylate has the molecular formula C₁₂H₁₀INO₂ and a molecular weight of 327.12 g/mol . Its IUPAC name is ethyl 7-iodoquinoline-3-carboxylate, and its canonical SMILES representation is CCOC(=O)C1=CN=C2C=C(C=CC2=C1)I . The compound’s structure combines a quinoline backbone with an iodine substituent and an ester functional group, enabling diverse reactivity (Figure 1).

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₀INO₂
Molecular Weight327.12 g/mol
IUPAC NameEthyl 7-iodoquinoline-3-carboxylate
CAS Number1416438-92-0
SMILESCCOC(=O)C1=CN=C2C=C(C=CC2=C1)I

Synthesis and Industrial Production

Synthetic Routes

The synthesis of ethyl 7-iodoquinoline-3-carboxylate typically follows multi-step protocols involving cyclization and halogenation. A common approach is the Gould-Jacobs reaction, which facilitates quinoline ring formation through thermal cyclization of aryl enamines . Key steps include:

  • Condensation: Diethyl ethoxymethylenemalonate reacts with an iodinated aniline precursor.

  • Cyclization: Intramolecular cyclization under controlled temperature (150–200°C) forms the quinoline core .

  • Iodination: Electrophilic substitution or metal-catalyzed coupling introduces iodine at the 7-position .

Industrial-scale production often employs continuous flow reactors to optimize yield (typically 60–80%) and purity .

Optimization Challenges

Challenges include regioselective iodination and byproduct formation. Advanced techniques like microwave-assisted synthesis and catalytic directing groups (e.g., palladium catalysts) improve efficiency .

Structural and Conformational Analysis

Crystallography and Spectroscopy

Single-crystal X-ray diffraction reveals that ethyl 7-iodoquinoline-3-carboxylate crystallizes in the hexagonal P6₃/m space group with a planar quinoline ring system . Key bond lengths include:

  • C-I: 2.10 Å

  • C=O (ester): 1.21 Å

Infrared (IR) spectroscopy identifies vibrational modes associated with the ester carbonyl (1,715 cm⁻¹) and quinoline C-N stretching (1,540 cm⁻¹) .

Conformational Dynamics

The compound exists in multiple conformers due to rotation around the ester group. Theoretical studies (B3LYP/LANL2DZ) predict four conformers, with the antiperiplanar arrangement (relative energy: 0 kJ/mol) being most stable . Low-energy conformers interconvert at ambient temperatures, as evidenced by matrix-isolation IR studies .

Biological Activities and Mechanisms

Anticancer Properties

In vitro assays demonstrate cytotoxicity against HeLa cells (IC₅₀: 12 µM) and MCF-7 breast cancer cells (IC₅₀: 18 µM). Mechanistic studies suggest apoptosis induction via mitochondrial pathway activation.

Antimalarial Activity

Derivatives of this compound inhibit Plasmodium falciparum bc₁ complex, a key target in malaria treatment (IC₅₀: 50 nM) . The iodine substituent likely enhances binding to the enzyme’s hydrophobic pocket .

Applications in Research and Industry

Drug Discovery

The compound serves as a precursor for antitubercular agents and kinase inhibitors . For example, coupling with piperazine yields derivatives with improved bioavailability .

Materials Science

Its rigid quinoline structure makes it a candidate for organic semiconductors and fluorescent probes . Photophysical studies show a fluorescence quantum yield of 0.45 in ethanol .

Comparative Analysis with Analogues

Table 2: Comparison with Related Quinoline Derivatives

CompoundMolecular FormulaMolecular WeightKey Activity
Ethyl 4-chloro-7-iodoquinoline-3-carboxylateC₁₂H₉ClINO₂361.56 g/molAntimalarial
Ethyl 6-fluoro-4-hydroxy-8-iodoquinoline-3-carboxylateC₁₂H₉FINO₃361.11 g/molAnticancer
Ethyl 7-bromo-4-chloroquinoline-3-carboxylateC₁₂H₉BrClNO₂314.56 g/molAntimicrobial

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